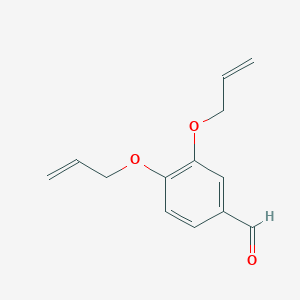
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is an organic compound with the molecular formula C13H14O3 It is a derivative of benzaldehyde, featuring two prop-2-en-1-yloxy groups attached to the benzene ring at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can be synthesized through the propargylation of 3,4-dihydroxybenzaldehyde. The reaction involves the use of propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The prop-2-en-1-yloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4-Bis(prop-2-en-1-yloxy)benzoic acid.
Reduction: 3,4-Bis(prop-2-en-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Bis(prop-2-en-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the manufacture of dyes, perfumes, and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde largely depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical processes. The prop-2-en-1-yloxy groups can undergo nucleophilic substitution, leading to the formation of new compounds with potential biological activities .
類似化合物との比較
Similar Compounds
3,4-Bis(prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with prop-2-yn-1-yloxy groups instead of prop-2-en-1-yloxy groups.
3,4-Dihydroxybenzaldehyde: The parent compound from which 3,4-Bis(prop-2-en-1-yloxy)benzaldehyde is derived.
3,4-Dibenzyloxybenzaldehyde: Features benzyloxy groups instead of prop-2-en-1-yloxy groups.
Uniqueness
This compound is unique due to the presence of the prop-2-en-1-yloxy groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound in synthetic chemistry and a valuable intermediate in the development of new materials and pharmaceuticals .
特性
CAS番号 |
71186-67-9 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
3,4-bis(prop-2-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-3-7-15-12-6-5-11(10-14)9-13(12)16-8-4-2/h3-6,9-10H,1-2,7-8H2 |
InChIキー |
RMPBVHBECFKPDB-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=C(C=C(C=C1)C=O)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


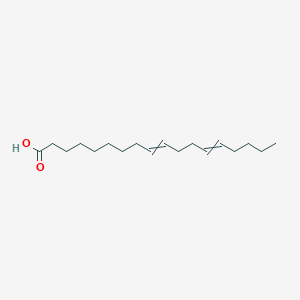
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)

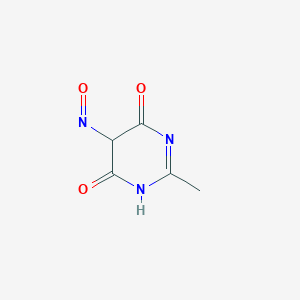
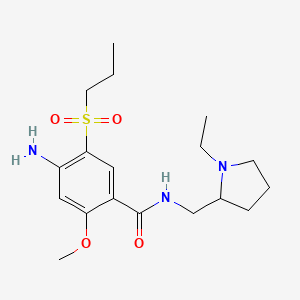
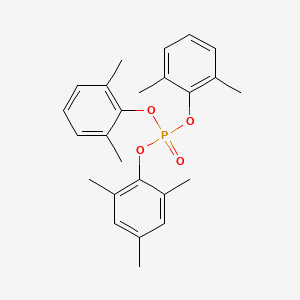

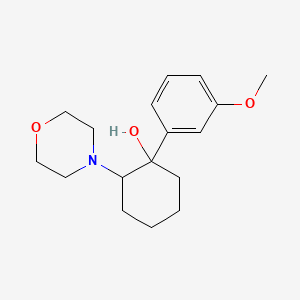
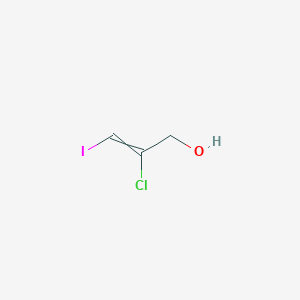
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
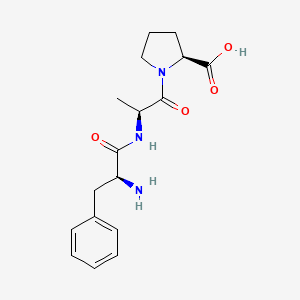
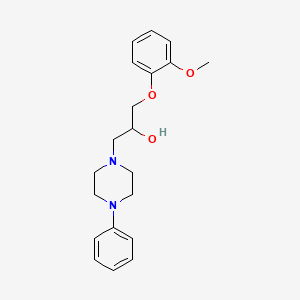
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![3-[(3-Nitrophenyl)sulfanyl]-1H-indole](/img/structure/B14459787.png)
